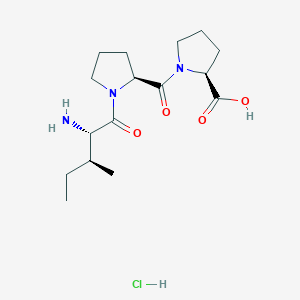

H-Ile-Pro-Pro-OH hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H/t10-,11-,12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXZJOQURIUXLP-KRBYAKJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of H-Ile-Pro-Pro-OH Hydrochloride

Introduction

This compound, a salt form of the tripeptide Isoleucyl-Prolyl-Proline (IPP), is a bioactive peptide primarily derived from milk casein.[1] It has garnered significant scientific interest for its potential antihypertensive properties. This technical guide provides a comprehensive overview of the mechanism of action of IPP, focusing on its core molecular interactions, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization. The hydrochloride salt form of IPP generally offers enhanced water solubility and stability for research purposes.

Core Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

The principal mechanism underlying the antihypertensive effect of H-Ile-Pro-Pro-OH is the competitive inhibition of Angiotensin-Converting Enzyme (ACE).[2][3] ACE is a key zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[4] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By competitively inhibiting ACE, IPP reduces the formation of Angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by IPP leads to an accumulation of bradykinin, which can further contribute to the antihypertensive effect by promoting vasodilation through the release of nitric oxide (NO) and prostacyclin.[1]

Secondary Mechanisms of Action

Beyond its primary role as an ACE inhibitor, H-Ile-Pro-Pro-OH exerts its biological effects through several secondary mechanisms, contributing to its overall cardiovascular benefits.

1. Modulation of Endothelial Function and Nitric Oxide Production

IPP has been shown to improve endothelial function, a critical factor in maintaining vascular health.[2] One of the key mechanisms is the enhancement of nitric oxide (NO) production by endothelial cells. NO is a potent vasodilator that plays a crucial role in regulating blood pressure and inhibiting platelet aggregation and leukocyte adhesion.

The proposed mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[5][6] Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells.

2. Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of hypertension and other cardiovascular diseases. IPP has demonstrated anti-inflammatory properties, which may contribute to its cardioprotective effects.[1][7] The anti-inflammatory actions of IPP are mediated through the modulation of key pro-inflammatory signaling pathways.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Studies have shown that IPP can inhibit the activation of NF-κB.[1][7] Specifically, IPP has been found to attenuate the phosphorylation of the p65 subunit of NF-κB, a crucial step in its activation, without affecting the degradation of IκBα.[7]

-

Downregulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important cascade involved in inflammatory responses. There is evidence to suggest that IPP can downregulate the MAPK pathway, further contributing to its anti-inflammatory effects.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile-Pro-Pro and Val-Pro-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile‐Pro‐Pro and Val‐Pro‐Pro [ouci.dntb.gov.ua]

- 5. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

Isoleucyl-prolyl-proline (IPP): A Technical Guide to its Discovery, Sources, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the sequence Ile-Pro-Pro. Primarily discovered in fermented dairy products, IPP has garnered significant scientific interest for its potential antihypertensive properties. This technical guide provides an in-depth overview of the discovery, natural and synthetic sources, and the primary mechanism of action of IPP, focusing on its role as an angiotensin-converting enzyme (ACE) inhibitor. Detailed experimental protocols for its synthesis, isolation, and bioactivity assessment are provided, alongside quantitative data from relevant studies. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and functional food development.

Discovery and Natural Sources

The discovery of Isoleucyl-prolyl-proline is rooted in the long-standing observation of the health benefits associated with the consumption of fermented milk products[1]. Traditional diets in various cultures have long included fermented dairy, which was anecdotally linked to cardiovascular health. Scientific investigation into the specific components responsible for these effects led to the identification of bioactive peptides, including IPP, generated during the fermentation process.

IPP is primarily derived from the enzymatic hydrolysis of casein, a major protein found in milk.[1] During fermentation by specific strains of lactic acid bacteria, such as Lactobacillus helveticus, proteases are released that break down casein into smaller peptide fragments, including the tripeptide IPP.

Natural Sources of Isoleucyl-prolyl-proline:

The concentration of IPP in natural sources can vary depending on the specific starter cultures used, fermentation conditions, and aging processes. Fermented dairy products remain the most well-documented and significant source of this bioactive peptide.

| Food Product | Typical Concentration Range of IPP | Notes |

| Fermented Milk (e.g., Calpis-type drinks) | Reported to contain significant, though often proprietary, amounts. | Often found in conjunction with Valyl-prolyl-proline (VPP). |

| Yogurt | Varies widely based on bacterial strains and processing. | Yogurts fermented with specific proteolytic strains will have higher concentrations. |

| Cheese (various types) | Can range from trace amounts to several mg/kg. | Higher concentrations are generally found in aged cheeses where proteolysis is more extensive. |

Biosynthesis and Chemical Synthesis

Biosynthesis via Enzymatic Hydrolysis

The industrial production of IPP often involves the controlled enzymatic hydrolysis of casein. This process mimics the natural fermentation process but allows for greater yield and purity of the final product.

Protocol for Enzymatic Hydrolysis of Casein to Produce IPP-rich Hydrolysate:

-

Substrate Preparation: A solution of sodium caseinate (e.g., 5-10% w/v) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

-

Enzyme Selection: A food-grade protease with activity towards casein is selected. Enzymes from Lactobacillus helveticus or other microbial sources are commonly used.

-

Hydrolysis Reaction: The enzyme is added to the casein solution at a predetermined enzyme-to-substrate ratio. The reaction is carried out at the optimal temperature and pH for the chosen enzyme (e.g., 37-50°C) for a defined period (e.g., 4-24 hours) with constant stirring.

-

Enzyme Inactivation: The reaction is terminated by heat inactivation of the enzyme (e.g., heating to 85-95°C for 10-15 minutes).

-

Purification: The resulting hydrolysate is then subjected to purification steps, such as ultrafiltration, to isolate the low molecular weight peptide fraction containing IPP.

Solid-Phase Peptide Synthesis (SPPS)

For research and pharmaceutical applications requiring high-purity IPP, chemical synthesis is the preferred method. The most common approach is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Detailed Protocol for Solid-Phase Synthesis of Isoleucyl-prolyl-proline (H-Ile-Pro-Pro-OH):

This protocol is based on the Fmoc/tBu strategy on a Wang resin for the synthesis of a C-terminal carboxylic acid peptide.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH):

- Swell the Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

- In a separate container, activate Fmoc-Pro-OH (4 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt or DIC/HOBt in DMF. Add diisopropylethylamine (DIPEA) to catalyze the reaction.

- Add the activated Fmoc-Pro-OH solution to the swollen resin and agitate for 2-4 hours at room temperature.

- Wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

- Optional but recommended: Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

2. Peptide Chain Elongation (Coupling of Fmoc-Pro-OH and Fmoc-Ile-OH):

- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the loaded proline. Wash the resin thoroughly with DMF and DCM.

- Coupling of the second amino acid (Fmoc-Pro-OH): In a separate vial, pre-activate Fmoc-Pro-OH (3-5 equivalents) with a coupling agent and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin.

- Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

- Coupling of the third amino acid (Fmoc-Ile-OH): Pre-activate Fmoc-Ile-OH (3-5 equivalents) and couple it to the resin-bound dipeptide as described above. Wash the resin.

3. Final Fmoc Deprotection:

- Remove the final Fmoc group from the N-terminal isoleucine using 20% piperidine in DMF.

4. Cleavage and Deprotection:

- Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the TFA solution containing the cleaved peptide.

5. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

- Collect the peptide precipitate by centrifugation and wash it with cold ether.

- Dry the crude peptide pellet.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action: ACE Inhibition

The primary and most studied biological activity of Isoleucyl-prolyl-proline is its ability to inhibit the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II causes blood vessels to narrow, leading to an increase in blood pressure. It also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure.

IPP as an ACE Inhibitor

IPP acts as a competitive inhibitor of ACE. Its structure allows it to bind to the active site of the enzyme, preventing the binding and conversion of angiotensin I to angiotensin II. By reducing the levels of angiotensin II, IPP helps to relax blood vessels and lower blood pressure.

Experimental Protocols

Isolation and Purification of IPP from Fermented Milk

The following workflow outlines the general steps for isolating and purifying IPP from a fermented milk product.

Detailed Steps:

-

Sample Preparation: The fermented milk sample is centrifuged to separate the whey (supernatant) from the curd.

-

Ultrafiltration: The whey is passed through a series of ultrafiltration membranes with decreasing molecular weight cut-offs (e.g., 10 kDa followed by 3 kDa) to enrich the low molecular weight peptide fraction.

-

RP-HPLC Purification: The <3 kDa permeate is subjected to preparative RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used for elution.

-

Fraction Collection and Screening: Fractions are collected and screened for ACE inhibitory activity using the in vitro assay described below.

-

Identification and Quantification: The active fractions are analyzed by LC-MS/MS to confirm the presence and quantify the concentration of IPP.

In Vitro ACE Inhibition Assay

This protocol describes a common method to determine the ACE inhibitory activity of IPP using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-histidyl-leucine (HHL)

-

Isoleucyl-prolyl-proline (IPP)

-

Borate (B1201080) buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate (B1210297)

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare a series of dilutions of IPP in borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 50 µL of the IPP solution (or buffer for control) with 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction of Hippuric Acid (HA):

-

Add 1.5 mL of ethyl acetate to the reaction mixture and vortex thoroughly.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

HPLC Analysis:

-

Reconstitute the dried HA in a suitable mobile phase.

-

Inject the sample into the RP-HPLC system.

-

Quantify the amount of HA produced by measuring the peak area at 228 nm and comparing it to a standard curve.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of IPP.

-

The IC50 value (the concentration of IPP required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the logarithm of the IPP concentration.

-

Quantitative Data on Biological Effects

Numerous studies have investigated the antihypertensive effects of IPP, often in combination with the structurally similar tripeptide Valyl-prolyl-proline (VPP). The following tables summarize key quantitative findings from in vitro and human clinical studies.

In Vitro ACE Inhibitory Activity of IPP

| Study Reference | Enzyme Source | Substrate | IC50 of IPP (µM) |

| Nakamura et al. (1995) | Rabbit Lung ACE | Hippuryl-His-Leu | 5.0 |

| Mäkinen et al. (2016) | Recombinant human ACE | FAPGG | 9.8 |

Summary of Clinical Trials on IPP/VPP and Blood Pressure

The following table presents a summary of results from meta-analyses of randomized controlled trials investigating the effect of IPP and VPP supplementation on blood pressure in human subjects.

| Meta-Analysis Reference | Population | Daily Dose of IPP/VPP | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |

| Cicero et al. (2013) | European subjects | 1.8 - 10.4 mg | 4-8 weeks | -1.28 mmHg | -0.59 mmHg |

| Boelsma & Kloek (2009) | Pre-hypertensive and hypertensive subjects | 3.4 - 10.2 mg | 4-21 weeks | -4.8 mmHg | -2.2 mmHg |

| Pripp (2008) | Hypertensive subjects | Not specified | 4-8 weeks | -4.6 mmHg | -2.5 mmHg |

Note: The observed effects on blood pressure are generally modest and may be more pronounced in individuals with pre-hypertension or mild hypertension.

Conclusion

Isoleucyl-prolyl-proline is a well-characterized bioactive peptide with a clear mechanism of action as an ACE inhibitor. Its natural origin in fermented dairy products and the potential for controlled production through enzymatic hydrolysis or chemical synthesis make it a compelling compound for the development of functional foods and nutraceuticals aimed at supporting cardiovascular health. The provided protocols and quantitative data offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing tripeptide. Further research is warranted to fully elucidate its bioavailability, in vivo efficacy, and long-term effects.

References

The Role of H-Ile-Pro-Pro-OH Hydrochloride in ACE Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tripeptide H-Ile-Pro-Pro-OH hydrochloride (Isoleucyl-Prolyl-Proline hydrochloride), a milk-derived bioactive peptide, and its significant role as an Angiotensin-Converting Enzyme (ACE) inhibitor. The document elucidates the mechanism of action, presents quantitative data on its inhibitory potency, and offers detailed experimental protocols for its in vitro and in vivo assessment. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.

Introduction

H-Ile-Pro-Pro-OH, often referred to as Ile-Pro-Pro or IPP, is a naturally occurring tripeptide derived from the enzymatic hydrolysis of casein, a primary protein found in milk.[1] Its hydrochloride salt form generally offers enhanced water solubility and stability, making it suitable for research and potential therapeutic applications.[2] This peptide has garnered considerable attention for its antihypertensive properties, which are primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][3] ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that regulates blood pressure and fluid balance.[3][4] By inhibiting ACE, H-Ile-Pro-Pro-OH presents a natural alternative for the management of hypertension.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism by which H-Ile-Pro-Pro-OH exerts its antihypertensive effect is through the competitive inhibition of ACE.[5] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[6] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention.[3]

H-Ile-Pro-Pro-OH competes with the natural substrate of ACE, thereby reducing the production of Angiotensin II. This leads to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion, resulting in lower blood pressure.[6] Additionally, ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. By inhibiting ACE, H-Ile-Pro-Pro-OH may also increase bradykinin levels, further contributing to its antihypertensive effect.

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the inhibitory role of H-Ile-Pro-Pro-OH.

References

The Role of Isoleucine-Proline-Proline (IPP) Peptide in Cardiovascular Health: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The tripeptide Isoleucine-Proline-Proline (IPP), primarily derived from milk casein, has emerged as a significant bioactive compound with multifaceted benefits for cardiovascular health. Initially identified for its angiotensin-converting enzyme (ACE) inhibitory properties, subsequent research has unveiled a broader spectrum of mechanisms through which IPP exerts its cardioprotective effects. These include the enhancement of endothelial function, modulation of inflammatory pathways, and antioxidant activities. This technical guide provides a comprehensive overview of the molecular mechanisms of IPP, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

The cardiovascular benefits of IPP are not attributed to a single mode of action but rather a synergistic combination of several physiological interactions.

Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-documented function of IPP is its ability to inhibit the angiotensin-converting enzyme (ACE). ACE is a critical component of the Renin-Angiotensin System (RAS), which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a key role in elevating blood pressure.

IPP acts as a competitive inhibitor of ACE.[1][2] Structural analyses have revealed that IPP shows a preference for the N-domain of the somatic ACE (sACE), binding to the catalytic site and preventing the conversion of angiotensin I.[2][3] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and a subsequent lowering of blood pressure.[4] While its in vitro inhibitory potency is weaker than pharmaceutical ACE inhibitors, its in vivo effects are significant, suggesting additional mechanisms are at play.

Enhancement of Endothelial Function and Vasodilation

Beyond ACE inhibition, IPP actively improves endothelial function, a critical factor in maintaining vascular homeostasis. IPP has been shown to stimulate the production of nitric oxide (NO), a potent vasodilator, in vascular endothelial cells.[5] This effect is mediated through the bradykinin (B550075) B2 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS).[5][6]

Additionally, IPP promotes vasorelaxation by elevating the expression of ACE2, which enhances the production of the vasodilatory peptide Angiotensin (1-7).[6] This dual action of promoting vasodilator production while inhibiting vasoconstrictor formation underscores its comprehensive effect on vascular tone.

Anti-inflammatory Effects

Chronic inflammation is a key driver in the pathogenesis of cardiovascular diseases, including atherosclerosis. IPP exhibits significant anti-inflammatory properties.[7][8] It has been shown to downregulate the expression of pro-inflammatory mediators by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and MAPK-ERK 1/2.[6][9] In adipocytes, IPP can prevent TNF-α-induced inflammatory changes and loss of the protective adipokine, adiponectin.[7] By mitigating vascular inflammation, IPP helps protect vascular function and may slow the progression of atherosclerotic plaque development.[6][10]

Antioxidant Effects

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to endothelial dysfunction and vascular damage. IPP has demonstrated antioxidant properties by reducing ROS levels in endothelial cells subjected to inflammatory stimuli like Angiotensin II.[11][12][13] This protective effect helps preserve endothelial cell integrity and function, contributing to overall cardiovascular health.

Quantitative Efficacy Data

The antihypertensive effects of IPP have been quantified in numerous preclinical and clinical studies.

Preclinical Studies

Animal models, particularly spontaneously hypertensive rats (SHRs), have been instrumental in elucidating the blood pressure-lowering effects of IPP.

| Study Model | IPP Dosage/Administration | Duration | Key Quantitative Outcomes | Reference |

| Spontaneously Hypertensive Rats (SHRs) | Oral administration of IPP and VPP | 12 weeks | Systolic Blood Pressure (SBP) was 12 mmHg lower in the peptide group compared to the control group (181 ± 2 vs. 193 ± 1 mmHg, P < 0.001). | [14] |

| Spontaneously Hypertensive Rats (SHRs) | Fed peptides for 5 days | 5 days | Upregulation of endothelial nitric oxide synthase (eNOS) gene expression (1.89-fold, P<0.05). | [1] |

Human Clinical Trials

Multiple randomized controlled trials (RCTs) and meta-analyses have investigated the efficacy of IPP-containing products in human subjects.

| Study Population | IPP Dosage/Administration | Duration | Systolic BP Reduction (vs. Placebo) | Diastolic BP Reduction (vs. Placebo) | Reference |

| 70 subjects with prehypertension or stage 1 hypertension | 15 mg/day IPP (in milk protein hydrolysate) | 4 weeks | -3.8 mmHg (P = 0.0080) in stage 1 hypertensives | -2.3 mmHg (P = 0.0065) in stage 1 hypertensives | [15][16][17] |

| Meta-analysis of 18 trials | Varied | Varied | -3.73 mmHg (95% CI: -6.70, -1.76) | -1.97 mmHg (95% CI: -3.85, -0.64) | [18] |

| Meta-analysis | Varied | Varied | -5.13 mmHg (95% CI: -7.12, -3.14) | -2.42 mmHg (95% CI: -3.82, -1.03) | [19] |

| 62 subjects with mild hypertension and dyslipidemia | 4.2 mg/day (IPP and VPP) in a spread | 10 weeks | Significant decrease (p=0.026) | Not significant (p=0.53) | [8] |

Note: The efficacy of IPP can be influenced by factors such as baseline blood pressure, ethnicity, and dosage. Some studies have shown more pronounced effects in Asian populations compared to Caucasians.[18] Conversely, some trials have reported no significant antihypertensive effect, indicating the need for further research to clarify optimal conditions for its efficacy.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the bioactivity of IPP.

In Vitro ACE Inhibition Assay

-

Objective: To determine the concentration of IPP required to inhibit 50% of ACE activity (IC₅₀).

-

Principle: A synthetic substrate for ACE, such as Hippuryl-His-Leu (HHL), is incubated with ACE in the presence of varying concentrations of IPP. The amount of hippuric acid released is quantified spectrophotometrically or by HPLC.

-

Protocol Outline:

-

Prepare a solution of rabbit lung ACE.

-

Create serial dilutions of the IPP peptide.

-

In a reaction vessel, combine the ACE solution, a buffer (e.g., borate (B1201080) buffer with NaCl), and a specific concentration of IPP.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., HCl).

-

Extract the resulting hippuric acid with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the hippuric acid in water or a suitable mobile phase.

-

Quantify the hippuric acid using reverse-phase HPLC or by measuring absorbance at ~228 nm.

-

Calculate the percentage of ACE inhibition for each IPP concentration and determine the IC₅₀ value.

-

Endothelial Cell Culture for NO Production

-

Objective: To measure the effect of IPP on nitric oxide (NO) production in endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[5][12]

-

Protocol Outline:

-

Culture HUVECs in appropriate endothelial growth medium until confluent.

-

Seed cells into multi-well plates and allow them to adhere.

-

Replace the growth medium with a serum-free medium containing various concentrations of IPP (e.g., starting from 100 nmol/L).[5]

-

Incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture medium.

-

Measure the concentration of NO metabolites (nitrite and nitrate, NOx) in the medium using the Griess reagent assay.

-

The Griess reagent reacts with nitrite (B80452) to form a colored azo compound, which is measured spectrophotometrically at ~540 nm.

-

Compare NOx concentrations in IPP-treated wells to control (untreated) wells.

-

Ex Vivo Vasorelaxation in Isolated Aortic Rings

-

Objective: To assess the direct effect of IPP on the contractility of blood vessels.

-

Model: Thoracic aortic rings isolated from rats (e.g., Wistar or SHRs).[5][20]

-

Protocol Outline:

-

Euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings (2-3 mm in width).

-

Suspend the aortic rings in an organ bath chamber containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Induce pre-contraction in the rings using a vasoconstrictor like phenylephrine (B352888) or norepinephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of IPP to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction force.

-

To determine if the effect is endothelium-dependent, the experiment can be repeated on rings where the endothelium has been mechanically removed.

-

References

- 1. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The influence of dietary peptide inhibitors of angiotensin-converting enzyme on the hypotensive effects of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. IPP-rich milk protein hydrolysate lowers blood pressure in subjects with stage 1 hypertension, a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. IPP-rich milk protein hydrolysate lowers blood pressure in subjects with stage 1 hypertension, a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Blood pressure lowering effect of lactotripeptides assumed as functional foods: a meta-analysis of current available clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of H-Ile-Pro-Pro-OH Hydrochloride

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, also known as Isoleucyl-Prolyl-Proline hydrochloride (IPP). IPP is a bioactive tripeptide derived from the enzymatic hydrolysis of milk casein and is of significant interest for its potential therapeutic applications, particularly in cardiovascular health.[1]

Physicochemical Properties

This compound is the salt form of the tripeptide Isoleucyl-Prolyl-Proline. The hydrochloride salt enhances its water solubility.[2] The key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid hydrochloride |

| Synonyms | L-Isoleucyl-L-prolyl-L-proline hydrochloride, IPP hydrochloride[1][3] |

| Molecular Formula | C16H28ClN3O4[3][4][5] |

| Molecular Weight | 361.87 g/mol [3][4] |

| CAS Number | 1208862-61-6[3][4][5] |

| Free Form Molecular Formula | C16H27N3O4[1][6][7] |

| Free Form Molecular Weight | 325.40 g/mol [1][6][7] |

| Free Form CAS Number | 26001-32-1[1][6][7] |

| Solubility | Soluble in water (10 mg/mL), slightly soluble in methanol, insoluble in ether.[2] |

| Storage Conditions | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light).[5] Can also be stored at 2-8°C in a refrigerator.[2][3] |

| Appearance | Powder[2][5][8] |

| ACE Inhibition IC50 | 5 µM[5][9][10][11] |

Biological Activity and Mechanism of Action

The primary biological activity of H-Ile-Pro-Pro-OH is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][12][13][14] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and lowering blood pressure.[1][13]

Additionally, H-Ile-Pro-Pro-OH has been shown to possess anti-inflammatory and antioxidant properties.[12] It can modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammatory responses.[1] Some studies also indicate that it can increase the production of nitric oxide (NO) in endothelial cells, further contributing to its vasodilatory effects.[4]

Signaling Pathways

Caption: Inhibition of the Renin-Angiotensin System by H-Ile-Pro-Pro-OH.

Caption: Anti-inflammatory action of H-Ile-Pro-Pro-OH via NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies for key experiments involving H-Ile-Pro-Pro-OH are provided below.

ACE Inhibition Assay (Cushman and Cheung Method)

This protocol is a widely used method to determine the in vitro ACE inhibitory activity of peptides.[11]

Objective: To quantify the ACE inhibitory activity of H-Ile-Pro-Pro-OH.

Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The presence of an inhibitor reduces the amount of hippuric acid formed.

Methodology:

-

Reagent Preparation:

-

ACE Solution: Prepare a solution of Angiotensin-Converting Enzyme from rabbit lung in 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3.

-

Substrate Solution (HHL): Prepare a 5 mM solution of Hippuryl-L-Histidyl-L-Leucine in the same buffer.

-

Inhibitor Solution: Prepare a series of dilutions of H-Ile-Pro-Pro-OH in the assay buffer.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate (B1210297).

-

-

Assay Procedure:

-

Pre-incubate a mixture of the ACE solution and the H-Ile-Pro-Pro-OH solution (or buffer for control) at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid produced into ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the hippuric acid residue in deionized water.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition using the formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100

-

The IC50 value is determined from a dose-response curve.

-

Caption: Workflow for the ACE inhibition assay.

Nitric Oxide (NO) Production Assay (Griess Reaction)

This protocol measures the production of NO in Human Umbilical Vein Endothelial Cells (HUVECs).[15]

Objective: To determine the effect of H-Ile-Pro-Pro-OH on NO production in endothelial cells.

Principle: The Griess reaction is a colorimetric assay that detects nitrite (B80452), a stable and quantifiable metabolite of NO.

Methodology:

-

Cell Culture: Culture HUVECs in appropriate media until confluent.

-

Treatment: Treat the cells with varying concentrations of H-Ile-Pro-Pro-OH for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement and Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Western Blotting for MAPK/ERK and PI3K/Akt Pathway Activation

This protocol is used to detect the activation of specific signaling pathways by observing the phosphorylation of key proteins.[15]

Objective: To determine if H-Ile-Pro-Pro-OH activates the MAPK/ERK and/or PI3K/Akt signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies can detect the activated (phosphorylated) forms of proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with H-Ile-Pro-Pro-OH. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates (e.g., using a BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK, anti-p-Akt).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate.

-

Analyze the intensity of the bands to quantify the level of protein phosphorylation.

-

Caption: Workflow for Western blotting analysis.

Stability and Pharmacokinetics

The stability of H-Ile-Pro-Pro-OH is a critical factor for its in vivo efficacy. The presence of two proline residues confers significant resistance to degradation by gastrointestinal proteases.[16] However, its oral bioavailability is low, with studies in pigs showing an absolute bioavailability of approximately 0.1%.[16] Despite this, a physiologically relevant amount can be absorbed intact and detected in the bloodstream.[16]

In Vitro Physiological Stability Assay

Objective: To assess the stability of H-Ile-Pro-Pro-OH in simulated gastrointestinal fluids.

Methodology:

-

Prepare Simulated Gastric Fluid (SGF): According to USP guidelines, dissolve pepsin in a solution of hydrochloric acid to a final pH of approximately 1.2.

-

Prepare Simulated Intestinal Fluid (SIF): Dissolve pancreatin (B1164899) in a phosphate (B84403) buffer and adjust the pH to 6.8.[16]

-

Incubation and Analysis:

-

Dissolve H-Ile-Pro-Pro-OH in SGF or SIF.

-

Incubate in a shaking water bath at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[16]

-

Analyze the concentration of the intact peptide, typically by LC-MS/MS.

-

In Vivo Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of H-Ile-Pro-Pro-OH in an animal model.

Methodology:

-

Administration: Administer H-Ile-Pro-Pro-OH to the animal model (e.g., intragastrically).

-

Blood Sampling: Collect blood samples at predetermined time points.

-

Sample Processing: Centrifuge the blood to separate the plasma and store it at -80°C.

-

Analysis: Extract the peptide from the plasma and quantify the concentration of intact H-Ile-Pro-Pro-OH using a validated LC-MS/MS method.[16]

Conclusion

This compound is a well-characterized bioactive tripeptide with significant potential as an angiotensin-converting enzyme inhibitor. Its chemical properties, including its stability and solubility, make it a viable candidate for further research and development in the fields of functional foods and pharmaceuticals for cardiovascular health. The experimental protocols outlined in this guide provide a foundation for the continued investigation of its biological activities and mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound ;1208862-61-6;IPP - 楚肽生物科技 [apeptides.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [chembk.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoleucyl-prolyl-proline|lookchem [lookchem.com]

- 8. H-Pro-Pro-OH peptide [novoprolabs.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. CAS 26001-32-1: L-Proline,L-isoleucyl-L-prolyl- [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. caringsunshine.com [caringsunshine.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Milk-Derived Bioactive Peptides Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP)

This technical guide provides a comprehensive overview of the milk-derived bioactive tripeptides, Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP). It details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for their study, and visualizes the core signaling pathways they modulate.

Core Mechanisms of Action

IPP and VPP are primarily recognized for their antihypertensive effects, largely attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2][3] However, their bioactive properties extend to anti-inflammatory, antioxidant, and endothelial function-modulating effects through various signaling pathways.

Inhibition of Angiotensin-Converting Enzyme (ACE)

The most well-established mechanism of action for IPP and VPP is the competitive inhibition of ACE, a key enzyme in the Renin-Angiotensin System (RAS).[1][2][4] By inhibiting ACE, these peptides prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] This leads to vasodilation and a subsequent reduction in blood pressure.[1] Furthermore, ACE inhibition prevents the degradation of bradykinin (B550075), a vasodilator, further contributing to the blood pressure-lowering effect.

Anti-Inflammatory Effects

IPP and VPP have demonstrated significant anti-inflammatory properties in various experimental models.[1][5] They can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1] Specifically, they have been shown to attenuate the phosphorylation of the p65 subunit of NF-κB, which is crucial for its nuclear translocation and subsequent activation of inflammatory gene expression.[1] Additionally, these peptides can downregulate pro-inflammatory mediators and modulate the MAPK-ERK 1/2 and PI3K/AKT signaling pathways.[5]

Improvement of Endothelial Function

IPP and VPP contribute to improved endothelial function by stimulating the production of vasodilating substances such as nitric oxide (NO).[6][7] They have been shown to induce NO production in cultured endothelial cells and promote endothelium-dependent relaxation of isolated aortic rings.[6][7] This effect is mediated, at least in part, through the bradykinin B2 receptor.[6] Improved endothelial function is a key factor in maintaining vascular health and preventing cardiovascular diseases.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on IPP and VPP.

Table 1: In Vitro ACE Inhibitory Activity of IPP and VPP

| Peptide | Enzyme Source | IC50 (µM) | Reference |

| IPP | Rabbit Lung ACE | 5.0 | [1] |

| VPP | Rabbit Lung ACE | 9.0 | [8] |

| IPP | Recombinant human nACE | Lower than cACE | [9] |

| VPP | Recombinant human nACE | Lower than cACE | [9] |

| IPP | Recombinant human cACE | Higher than nACE | [9] |

| VPP | Recombinant human cACE | Higher than nACE | [9] |

Table 2: Effects of IPP and VPP on Blood Pressure in Clinical Trials

| Study Population | Peptide(s) | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Reference |

| Hypertensive/Pre-hypertensive | IPP & VPP | 2.6 - 5.6 mg/dL | 4 - 21 weeks | -4.8 | -2.2 | [10] |

| Mildly Hypertensive | IPP & VPP | Not specified | Not specified | -3.73 | -1.97 | [11] |

| European Subjects | IPP & VPP | 1.8 - 10.4 mg/day | > 1 week | -1.28 | -0.59 | [12] |

| Asian Patients | IPP & VPP | Not specified | Not specified | -6.93 | -3.98 | [11] |

| Caucasian Patients | IPP & VPP | Not specified | Not specified | -1.17 | -0.52 | [11] |

Table 3: Effects of IPP and VPP on Inflammatory Markers

| Cell/Animal Model | Treatment | Marker | Effect | Reference |

| Ang II-induced VSMCs | VPP | IL-6 | Reduction to 227.34 ± 10.56 pg/mL | [13] |

| Ang II-induced VSMCs | IPP | IL-6 | Reduction to 273.84 ± 22.28 pg/mL | [13] |

| Ang II-induced VSMCs | VPP | IL-1β | Reduction to 131.56 ± 23.18 pg/mL | [13] |

| Ang II-induced VSMCs | IPP | IL-1β | Reduction to 221.14 ± 13.8 pg/mL | [13] |

| Ang II-induced VSMCs | VPP | MCP-1 | Reduction to 301.48 ± 19.75 pg/mL | [13] |

| Ang II-induced VSMCs | IPP | MCP-1 | Reduction to 428.68 ± 9.59 pg/mL | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of IPP and VPP.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of IPP and VPP using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

IPP and VPP standards

-

Captopril (positive control)

-

Sodium borate (B1201080) buffer (0.05 M, pH 8.3, containing 0.3 M NaCl)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of ACE, HHL, IPP, VPP, and Captopril in sodium borate buffer.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, mix 25 µL of the peptide solution (or buffer for control, Captopril for positive control) with 25 µL of ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of HHL solution.

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 150 µL of 1 M HCl.

-

-

Sample Preparation for HPLC:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the product, hippuric acid (HA), using a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.

-

Monitor the absorbance at 228 nm.

-

-

Data Analysis:

-

Quantify the amount of HA produced by comparing the peak area to a standard curve.

-

Calculate the percentage of ACE inhibition.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the peptide concentration.[1]

-

Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol outlines a method to measure NO production in cultured endothelial cells treated with IPP and VPP.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

IPP and VPP

-

Griess Reagent System

-

Nitrate (B79036) reductase

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence in appropriate culture vessels.

-

Treat the cells with various concentrations of IPP or VPP (e.g., >100 nmol/L) for a specified time.[7]

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Nitrite (B80452)/Nitrate (NOx) Assay:

-

To measure total NOx, first convert nitrate to nitrite using nitrate reductase.

-

Add Griess reagent to the supernatant, which reacts with nitrite to form a colored azo compound.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of NOx in the samples using a sodium nitrite standard curve.

-

Compare the NOx levels in treated cells to untreated control cells.[7]

-

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the investigation of the effect of IPP and VPP on the NF-κB signaling pathway in adipocytes.

Materials:

-

3T3-F442A murine pre-adipocytes

-

Cell culture medium, insulin (B600854), and TNF-α

-

IPP and VPP

-

Lysis buffer and protease/phosphatase inhibitors

-

Primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by IPP and VPP and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]

- 12. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelium-Dependent Vasorelaxant Effect of a Bioactive Tripeptide, Valine-Proline-Proline, on Rat Aortic Rings [pubs.sciepub.com]

H-Ile-Pro-Pro-OH hydrochloride literature review

An In-depth Technical Guide to H-Ile-Pro-Pro-OH Hydrochloride

Introduction

This compound, also known as Isoleucyl-Prolyl-Proline hydrochloride (IPP), is a bioactive tripeptide derived from milk proteins, particularly casein.[1][2] It has garnered significant scientific interest for its potential antihypertensive properties, primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][2][3][4] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for researchers, scientists, and drug development professionals. The hydrochloride salt form of H-Ile-Pro-Pro-OH generally offers enhanced water solubility and stability compared to its free form, while exhibiting comparable biological activity.[5]

Physicochemical Properties

A summary of the physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C16H28ClN3O4 | [6][7] |

| Molecular Weight | 361.87 g/mol | [6][7] |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid hydrochloride | [8] |

| CAS Number | 1208862-61-6 | [7][8] |

Mechanism of Action

The primary mechanism of action for H-Ile-Pro-Pro-OH is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][3][9] Additionally, it has been shown to modulate endothelial function through the production of nitric oxide (NO).[5][10]

Angiotensin-Converting Enzyme (ACE) Inhibition

H-Ile-Pro-Pro-OH acts as a competitive inhibitor of ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][9] By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][9]

Modulation of Endothelial Function

H-Ile-Pro-Pro-OH has been observed to increase the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs).[5][10] NO is a potent vasodilator, and its increased production contributes to the antihypertensive effects of the peptide.

Quantitative Data

In Vitro ACE Inhibition

| Parameter | Value | Description | Reference |

| IC50 | 5 µM | The concentration of H-Ile-Pro-Pro-OH required to inhibit 50% of ACE activity. | [1][5][10] |

| Inhibition Type | Domain-selective (preference for nACE) | The inhibitor shows a higher affinity for the N-terminal catalytic domain of the somatic ACE. | [1] |

Effect on Nitric Oxide (NO) Production in HUVECs

| Concentration of H-Ile-Pro-Pro-OH | Effect | Reference |

| 1 nM, 0.1 µM, and 10 µM | Increases nitric oxide (NO) production. | [5][6][10] |

In Vivo Antihypertensive Effects

| Study Type | Model/Subject | Effect | Reference |

| Animal Study | Spontaneously Hypertensive Rats (SHR) | Decreases blood pressure. | [5][10] |

| Meta-Analysis of Clinical Trials | Prehypertensive & Hypertensive Adults | Mean Systolic BP Reduction: -3.28 mmHg | [3] |

| Meta-Analysis of Clinical Trials | Prehypertensive & Hypertensive Adults | Mean Diastolic BP Reduction: -1.66 mmHg | [3] |

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the IC50 of H-Ile-Pro-Pro-OH against ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL)

-

This compound

-

Borate buffer (pH 8.3)

-

Stopping Reagent: 1 M HCl

-

Extraction Solvent: Ethyl acetate (B1210297)

Procedure:

-

Pre-incubate a mixture of the ACE solution and the H-Ile-Pro-Pro-OH solution (or buffer for control) at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1 M HCl.

-

Extract the product, hippuric acid (HA), with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the HA in a suitable solvent.

-

Quantify the amount of HA produced by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of H-Ile-Pro-Pro-OH.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Measurement of Nitric Oxide (NO) Production in HUVECs

This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess reaction.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture media

-

This compound

-

Griess Reagent System

Procedure:

-

Culture HUVECs in appropriate media until they reach confluence.

-

Treat the cells with varying concentrations of H-Ile-Pro-Pro-OH for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagents to the supernatant to convert nitrate (B79036) to a colored azo compound.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Quantify the amount of nitrite, a stable and quantifiable breakdown product of NO, by comparing the absorbance to a standard curve of sodium nitrite.[9]

In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

Animals:

-

Male Spontaneously Hypertensive Rats (SHR)

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method.

-

Administer this compound or a vehicle control to the rats via oral gavage.

-

Monitor blood pressure and heart rate at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).

-

Analyze the data to determine the effect of H-Ile-Pro-Pro-OH on blood pressure.[5][10]

Physiological Stability Assessment

Materials:

-

Simulated Gastric Fluid (SGF) (e.g., USP standard)

-

Simulated Intestinal Fluid (SIF) (e.g., USP standard)

-

This compound

Procedure:

-

Prepare SGF and SIF according to standard protocols (e.g., United States Pharmacopeia).

-

Dissolve H-Ile-Pro-Pro-OH in SGF and SIF to a final concentration (e.g., 1 mg/mL).

-

Incubate the solutions in a shaking water bath at 37°C.

-

Collect aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).

-

Analyze the concentration of intact H-Ile-Pro-Pro-OH in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Pharmacokinetics and Stability

The presence of two consecutive proline residues in its structure gives H-Ile-Pro-Pro-OH considerable resistance to degradation by many gastrointestinal proteases and plasma peptidases.[11] While its absolute oral bioavailability is reported to be low, studies have shown that a portion of the administered peptide can be absorbed intact into the systemic circulation.[11] The elimination half-life is relatively short, suggesting that its biological effects are acute following administration.[11]

Conclusion

This compound is a well-characterized bioactive tripeptide with a primary mechanism of action centered on the inhibition of the Angiotensin-Converting Enzyme. Its ability to lower blood pressure has been demonstrated in both preclinical and clinical settings, although the effect in humans is modest.[3][4] Furthermore, its capacity to enhance nitric oxide production suggests a multifactorial benefit to the cardiovascular system. The provided experimental protocols offer a foundation for further research into the therapeutic potential of this milk-derived peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [chembk.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. xcessbio.com [xcessbio.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

Isoleucyl-prolyl-proline (IPP): A Technical Guide on its Antihypertensive Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the bioactive tripeptide Isoleucyl-prolyl-proline (IPP), focusing on its core antihypertensive properties. It covers the primary mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to its scientific investigation.

Core Mechanism of Action: ACE Inhibition

Isoleucyl-prolyl-proline (C₁₆H₂₇N₃O₄) is a bioactive peptide primarily derived from the enzymatic hydrolysis of milk casein.[1][2] Its principal antihypertensive effect is attributed to the inhibition of Angiotensin-Converting Enzyme (ACE).[3][4][5] ACE is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][6]

By competitively inhibiting ACE, IPP reduces the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][4][7] This reduction in Angiotensin II levels leads to vasodilation and a subsequent decrease in blood pressure.[4][5] Furthermore, diminished Angiotensin II levels reduce the secretion of aldosterone (B195564) from the adrenal cortex, which in turn decreases sodium and water reabsorption in the kidneys, contributing to lower blood volume and pressure.[1][6][8]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS cascade and the specific point of inhibition by IPP.

Quantitative Data Summary

The antihypertensive efficacy of IPP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

In Vitro ACE Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. While IC₅₀ values for IPP can vary based on assay conditions, it is consistently identified as an effective ACE inhibitor.

| Peptide/Compound | Source | IC₅₀ Value (µM) | Reference |

| Isoleucyl-prolyl-proline (IPP) | Milk Casein | 5.0 | Nakamura et al. (1995) |

| Valyl-prolyl-proline (VPP) | Milk Casein | 9.0 | Nakamura et al. (1995) |

| Ile-Trp | Sardine Muscle | 0.50 | Kuwahara et al. (2014)[9] |

| Val-Trp | Sardine Muscle | 0.58 | Kuwahara et al. (2014)[9] |

| Captopril (Reference Drug) | Synthetic | 0.0017 | Cushman & Ondetti (1991) |

Note: Data is compiled from various sources for comparative purposes.

In Vivo Blood Pressure Reduction in Animal Models

Spontaneously Hypertensive Rats (SHRs) are a widely used model for human essential hypertension.[3]

| Study Model | Peptide/Dose | Duration | Systolic BP Reduction (mmHg) | Reference |

| SHR | IPP (0.3 mg/kg) | Single Oral Dose | 28 mmHg | Abubakar et al. (1998)[10] |

| SHR | VPP (0.6 mg/kg) | Single Oral Dose | 32 mmHg | Abubakar et al. (1998)[10] |

| SHR | RVPSL (50 mg/kg) | 4 Weeks | 25 mmHg | Majumder & Wu (2011)[10] |

| SHR | General Peptides | Varied | 20 - 40 mmHg | Majumder & Wu (2015)[11] |

Blood Pressure Reduction in Human Clinical Trials

Clinical trials have generally shown modest but statistically significant reductions in blood pressure in subjects with prehypertension or mild hypertension.[4][5]

| Study Population | Intervention | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |

| Stage 1 Hypertensive | IPP-rich Hydrolysate (15 mg IPP/day) | 4 Weeks | 3.8 | 2.3 | Boelsma & Kloek (2010)[12] |

| Metabolic Syndrome | LTPs (10.2 mg/day) | 4 Weeks | 3.4 | 3.1 | Cicero et al. (2016)[8] |

| Japanese (Meta-Analysis) | IPP/VPP | Varied | 5.63 (overall) 8.35 (hypertensive) | Not Reported | Pripp et al. (2015)[6][13] |

| General (Meta-Analysis) | Food-derived peptides | > 1 Week | 3.28 | 1.82 | Zhang et al. (2021)[14] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific evaluation of IPP.

Protocol: In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a common method to quantify the ACE inhibitory activity of IPP.

Objective: To determine the IC₅₀ value of IPP against Angiotensin-Converting Enzyme.

Principle: The assay uses a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro). In its intact form, the substrate is non-fluorescent. ACE cleaves the substrate, releasing the fluorescent product o-aminobenzoylglycine, which can be measured. An inhibitor like IPP will reduce the rate of this reaction.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorescent substrate (Abz-Gly-Phe(NO₂)-Pro)

-

Isoleucyl-prolyl-proline (IPP)

-

Tris buffer (0.15 M, pH 8.3) with 1.125 M NaCl

-

Enzyme buffer (0.15 M Tris buffer, pH 8.3) with 0.1 mM ZnCl₂

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~400 nm)

Procedure:

-

Prepare IPP Dilutions: Create a serial dilution of IPP in ultrapure water to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Assay Setup: In a 96-well microplate, add reagents in the following order:

-

Blank wells: 80 µL ultrapure water.

-

Control wells (100% activity): 40 µL ultrapure water.

-

Sample wells: 40 µL of each IPP dilution.

-

-

Enzyme Addition: Add 40 µL of the ACE working solution (diluted in enzyme buffer) to the control and sample wells. Do not add to blank wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 200 µL of the fluorescent substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure fluorescence intensity every minute for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percentage of ACE inhibition for each IPP concentration relative to the control wells.

-

Plot the percent inhibition against the log of IPP concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Protocol: In Vivo Antihypertensive Effect in SHRs

This protocol details the long-term evaluation of IPP's effect on blood pressure in the Spontaneously Hypertensive Rat (SHR) model using the tail-cuff method.[3]

Objective: To assess the chronic effect of orally administered IPP on systolic blood pressure in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR), male, 5-6 weeks old.

-

Isoleucyl-prolyl-proline (IPP).

-

Vehicle (sterile water or saline).

-

Oral gavage needles (20-gauge, 1.5-2 inches, ball-tipped).

-

Tail-cuff plethysmography system (restrainer, occlusion cuff, pulse sensor, control unit).

-

Warming chamber or pad.

Procedure:

-

Animal Acclimatization: House SHRs in standard conditions for at least one week before the experiment. For blood pressure measurement, acclimate the rats to the restrainer and tail-cuff apparatus for several days to minimize stress-induced readings.[3]

-

Group Allocation: Randomly divide animals into a control group (receiving vehicle) and a treatment group (receiving IPP).

-

IPP Administration (Oral Gavage):

-

Prepare a solution of IPP in the vehicle at the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat).

-

Weigh each rat daily to ensure accurate dosing.

-

Administer the prepared solution or vehicle once daily via oral gavage directly into the stomach. The study duration is typically several weeks (e.g., 4-8 weeks).

-

-

Blood Pressure Measurement (Tail-Cuff Method):

-

Perform measurements weekly at the same time of day.

-

Place the rat in the warming chamber (37°C) for 10-15 minutes to dilate the tail artery.

-

Gently guide the rat into the restrainer.

-

Place the occlusion cuff at the base of the tail and the pulse sensor distal to the cuff.[3]

-

Initiate the measurement cycle. The system will automatically inflate the cuff and then slowly deflate it, recording the pressure at which the pulse signal reappears as the systolic blood pressure.[15]

-

Perform 5-7 consecutive measurements for each animal and calculate the average for a reliable reading.[16]

-

-

Data Analysis: Record the weekly systolic blood pressure for each animal. Compare the blood pressure progression between the IPP-treated group and the control group over the course of the study using appropriate statistical methods (e.g., repeated measures ANOVA).

Experimental and Methodological Workflow

The logical flow from in vitro discovery to in vivo validation is crucial in drug development and nutraceutical research.

Conclusion

Isoleucyl-prolyl-proline is a well-characterized bioactive tripeptide that demonstrates clear antihypertensive potential, primarily through the inhibition of the Angiotensin-Converting Enzyme.[1] In vitro assays confirm its inhibitory potency, while in vivo studies in SHR models show a significant reduction in systolic blood pressure.[10] Human clinical trials, although showing a more modest effect compared to pharmaceutical agents, support its role in blood pressure management, particularly in individuals with mild hypertension.[4][5] The standardized protocols provided herein offer a robust framework for the continued investigation and development of IPP as a potential nutraceutical or therapeutic agent for cardiovascular health.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. caringsunshine.com [caringsunshine.com]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. researchgate.net [researchgate.net]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Antihypertensive Peptides: Emerging Therapeutics for Blood Pressure Management – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. researchgate.net [researchgate.net]

- 13. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Blood-Pressure-Lowering Effect of Food-Protein-Derived Peptides: A Meta-Analysis of Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Untypical Metabolic Adaptations in Spontaneously Hypertensive Rats to Free Running Wheel Activity Includes Uncoupling Protein-3 (UCP-3) and Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application